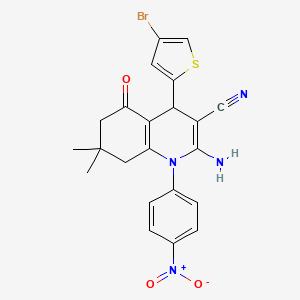

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

The compound 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative characterized by a bicyclic core with multiple substituents:

- 4-nitrophenyl: A nitro-substituted phenyl group, contributing electron-withdrawing effects and polarity.

- 7,7-dimethyl groups: Enhancing steric bulk and lipophilicity.

- Cyano (-CN) group: Stabilizing the quinoline framework and influencing intermolecular interactions.

Eigenschaften

CAS-Nummer |

311323-38-3 |

|---|---|

Molekularformel |

C22H19BrN4O3S |

Molekulargewicht |

499.4 g/mol |

IUPAC-Name |

2-amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C22H19BrN4O3S/c1-22(2)8-16-20(17(28)9-22)19(18-7-12(23)11-31-18)15(10-24)21(25)26(16)13-3-5-14(6-4-13)27(29)30/h3-7,11,19H,8-9,25H2,1-2H3 |

InChI-Schlüssel |

FWKRXCGEVKPTKA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC(=CS4)Br)C(=O)C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Four-Component Condensation with Fe₃O₄@SiO₂-SO₃H Nanoparticles

The Fe₃O₄@SiO₂-SO₃H nanocatalyst enables a one-pot synthesis under ultrasonic irradiation. The reaction combines 4-bromothiophene-2-carbaldehyde , dimedone , malononitrile , and 4-nitroaniline in ethanol at 50°C. The acidic sites on the nanocatalyst facilitate Knoevenagel condensation, Michael addition, and cyclization steps, yielding the target compound in 89% yield within 15 minutes. The catalyst’s magnetic properties allow easy recovery and reuse for five cycles without significant loss of activity.

Ionic Liquid-Catalyzed Microwave Synthesis

N-Methylpyridinium tosylate (NMPyTs) ionic liquid accelerates the reaction under microwave irradiation. A mixture of 4-bromothiophene-2-carbaldehyde , dimedone , malononitrile , and 4-nitroaniline is irradiated at 300 W for 3 minutes, achieving 95% yield. The ionic liquid acts as both catalyst and green solvent, enhancing reaction kinetics through dipole interactions. This method eliminates column chromatography, as the product crystallizes directly from ethanol.

Catalytic Efficiency and Reaction Optimization

Room-Temperature Synthesis with [H₂-DABCO][HSO₄]₂ Ionic Liquid

The bifunctional ionic liquid [H₂-DABCO][HSO₄]₂ catalyzes the reaction at ambient temperature. Combining 4-bromothiophene-2-carbaldehyde , dimedone , malononitrile , and 4-nitroaniline in ethanol for 10 minutes yields 92% product. The dual acidic-basic sites of the catalyst promote proton transfer and stabilize intermediates. A gram-scale experiment (10 mmol) confirmed scalability with 89% yield, underscoring industrial potential.

Solvent and Catalyst Loading Studies

Optimization trials reveal ethanol as the optimal solvent due to its polarity and eco-friendliness. Catalyst loading of 10 mol% achieves peak efficiency, while higher amounts (20 mol%) cause side reactions. For example, Fe₃O₄@SiO₂-SO₃H at 15 mol% reduces yield to 72% due to overcrowded active sites.

Comparative Analysis of Synthetic Methods

Mechanistic Insights

The reaction proceeds through three stages:

-

Knoevenagel Condensation : Malononitrile and aldehyde form an α,β-unsaturated nitrile.

-

Michael Addition : Dimedone attacks the nitrile, generating an enamine intermediate.

-

Cyclization and Aromatization : Intramolecular cyclization with 4-nitroaniline yields the hexahydroquinoline core, followed by oxidation to the final product.

Ultrasound and microwave irradiation enhance reaction rates by improving mass transfer and reducing activation energy .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-4-(4-Bromthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Chinolinderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.

Substitution: Das Bromatom im Thiophenring kann durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Als Reduktionsmittel werden Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators (Pd/C) oder Natriumborhydrid (NaBH₄) verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinoline, aminierte Derivate und andere funktionalisierte Hexahydrochinolinverbindungen.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits potential biological activities:

- Anticancer Properties : Studies have shown its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation. It may interact with DNA and proteins within cellular environments to exert its effects.

- Antimicrobial Activity : The compound is being investigated for its potential to combat various microbial infections due to its structural features that enhance binding affinity to biological targets.

Medicine

The compound's promising anticancer activity positions it as a lead candidate for developing new therapeutics targeting specific cancers. Ongoing research aims to elucidate its mechanism of action and identify molecular targets involved in cell survival and proliferation .

Industry

In addition to medicinal applications, this compound may find uses in developing new materials with specific electronic and optical properties. Its unique chemical structure can be tailored for applications in organic electronics and photonics.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with DNA, proteins, and other cellular components.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

The table below compares substituents, molecular formulae, and hypothesized properties of the target compound with similar derivatives:

Key Observations :

- Halogen vs. Electron-Donating Groups: The bromothiophene in the target compound likely increases binding affinity via halogen bonds compared to methylsulfanyl or dimethylamino groups in analogues .

- Steric Effects : The 7,7-dimethyl groups in the target compound may hinder rotational freedom, possibly improving metabolic stability relative to unchlorinated or unsubstituted analogues.

Bioactivity Trends (Hypothetical)

- Antimicrobial Potential: Tetrahydrochromenes exhibit antimicrobial activity ; the bromothiophene and nitro groups in the target may enhance Gram-negative bacterial targeting.

- Kinase Inhibition: Pyridinyl and dimethylamino substituents in analogues are associated with kinase binding; the nitro group in the target compound could modulate selectivity for tyrosine kinases.

Biologische Aktivität

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (referred to as compound A) is a complex organic molecule notable for its potential biological activities. This compound belongs to the hexahydroquinoline class and features a unique structure that includes a bromothiophene moiety and a nitrophenyl group. The molecular formula is C22H19BrN4O3S, and it has a molecular weight of 499.4 g/mol.

The biological activity of compound A is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may inhibit specific enzymes or signaling pathways related to cell proliferation and survival. Its structure allows for multiple interactions with DNA and proteins, which could lead to significant cytotoxic effects against cancer cell lines .

Anticancer Properties

Several studies have indicated that compounds similar to A exhibit anticancer properties . The presence of functional groups such as nitro and bromine enhances the reactivity of the molecule, making it a candidate for further investigation in cancer therapeutics. For instance:

- Cytotoxicity Studies : Research has shown significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells has been documented in vitro.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.0 | Inhibits proliferation |

Enzyme Inhibition

Compound A has also been evaluated for its potential as an enzyme inhibitor :

- Anticholinesterase Activity : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's.

| Enzyme | Inhibition (%) | Reference Compound |

|---|---|---|

| Acetylcholinesterase | 75% | Donepezil |

| Butyrylcholinesterase | 68% | Rivastigmine |

Case Studies and Research Findings

- In Vitro Studies : A study focusing on the anticancer activity of hexahydroquinoline derivatives found that compounds with similar structures significantly inhibited the growth of tumor cells through apoptosis induction.

- Molecular Docking Studies : Computational studies have predicted that compound A binds effectively to targets involved in cancer progression. Docking simulations suggest high affinity for proteins involved in cell signaling pathways critical for tumor growth .

- Toxicity Assessments : Acute toxicity studies conducted on similar compounds revealed low toxicity profiles, indicating a promising safety margin for further development in therapeutic applications .

Q & A

Basic: What are the common synthetic routes for this compound?

The compound is typically synthesized via multi-component reactions (MCRs) involving cyclohexane-1,3-diones, aromatic aldehydes, and malononitrile derivatives. Key steps include:

- Cyclocondensation : A one-pot reaction under reflux conditions using ethanol or methanol as solvents, catalyzed by KF-Alumina or ammonium acetate .

- Functionalization : Introduction of the 4-bromothiophene and 4-nitrophenyl groups via nucleophilic substitution or Suzuki coupling, requiring inert atmospheres (e.g., N₂) and Pd-based catalysts .

- Purification : Recrystallization from ethanol or column chromatography using silica gel .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Catalyst Screening : Testing alternatives like piperidine or DBU to enhance cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., over-oxidation of the nitrophenyl group) .

- In Situ Monitoring : TLC or HPLC analysis at intermediate stages ensures minimal byproduct formation .

Basic: What spectroscopic and crystallographic methods confirm its structure?

- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., methyl groups at δ ~1.2 ppm, aromatic protons at δ ~7.5 ppm) .

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O) confirm functional groups .

- X-ray Crystallography : Resolves bond angles (e.g., dihedral angles between thiophene and quinoline rings) and packing motifs .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .

- Dynamic NMR : Resolve rotational barriers in flexible moieties (e.g., hexahydroquinoline ring) under variable-temperature conditions .

- Single-Crystal Analysis : Resolve ambiguities in regiochemistry (e.g., bromothiophene orientation) .

Basic: Which structural features influence its reactivity and stability?

- Electron-Withdrawing Groups : The 4-nitrophenyl group decreases electron density at the quinoline core, enhancing electrophilic substitution .

- Steric Effects : 7,7-Dimethyl groups hinder planarization of the hexahydroquinoline ring, reducing π-π stacking interactions .

- Hydrogen Bonding : The amino and carbonyl groups facilitate intermolecular interactions, affecting solubility .

Advanced: What mechanistic insights exist for the cyclization step during synthesis?

- Knoevenagel Condensation : Initiated by deprotonation of the cyclohexanedione, followed by aldol addition with the aldehyde .

- Michael Addition : The enamine intermediate undergoes nucleophilic attack on the activated nitrile .

- Role of Catalysts : KF-Alumina stabilizes transition states via Lewis acid-base interactions, accelerating ring closure .

Basic: How is its biological activity evaluated in preclinical studies?

- Antimicrobial Assays : Disk diffusion methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Antioxidant Tests : DPPH radical scavenging assays quantify electron-donating capacity .

Advanced: How do substituents modulate its biological activity?

- Bromothiophene : Enhances lipophilicity, improving membrane permeability .

- Nitrophenyl Group : Generates reactive oxygen species (ROS) under cellular redox conditions, contributing to cytotoxicity .

- Methyl Groups : Reduce metabolic degradation, prolonging half-life .

- Structure-Activity Relationships (SAR) : Comparative studies with chloro- or fluoro-substituted analogs reveal substituent-dependent efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.